Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a methyl ester at the 3-position of one phenyl ring and an amino (-NH₂) group at the 4'-position of the second ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. For example, derivatives of this scaffold have been evaluated for GPBAR1 activity (a G-protein-coupled bile acid receptor involved in metabolic regulation) and as inhibitors of c-Myc–Max dimerization, a target in oncology . Its amino group enhances solubility and enables further functionalization, such as acetylation or coupling reactions .
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWVXRUNXXPZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362672 | |
| Record name | Methyl 4'-amino[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-22-0 | |
| Record name | Methyl 4'-amino[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminobiphenyl-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: In industrial settings, the production of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Nitro-biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4’-amino-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Amino-Substituted Analogs
- Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate: The amino group at the 3'-position instead of 4' alters steric and electronic interactions. This positional isomer may exhibit distinct binding affinities in biological targets .
- Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride: The addition of a fluoro substituent at the 4-position increases electronegativity and metabolic stability. The hydrochloride salt form improves aqueous solubility .
Electron-Withdrawing Group (EWG) Analogs
- Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate: The nitro (-NO₂) group is a strong EWG, reducing electron density on the biphenyl system. This derivative is often an intermediate for synthesizing the 4'-amino analog via reduction .
- Methyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate: The cyano (-CN) group provides moderate electron withdrawal and is used in click chemistry or as a hydrogen-bond acceptor in drug design .
Electron-Donating Group (EDG) Analogs
Halogenated and Complex Derivatives
- Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate : The trifluoromethyl (-CF₃) group enhances metabolic stability and bioavailability by resisting oxidative degradation .
- 3JC48-3 (Methyl 4'-methyl-5-(7-nitrobenzooxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate) : This derivative incorporates a nitrobenzooxadiazolyl group, enabling fluorescence-based tracking and potent inhibition of c-Myc–Max dimerization (IC₅₀ = 0.8 μM) .
Physicochemical and Pharmacological Properties
Structural and Electronic Effects
- Amino Group: The -NH₂ group in Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate donates electrons via resonance, increasing the electron density of the biphenyl system. This enhances hydrogen-bonding capacity, critical for target engagement in GPBAR1 activation .
- Nitro vs. Amino: Replacing -NH₂ with -NO₂ (as in Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate) reverses electronic effects, reducing basicity and altering binding modes .
Biological Activity
Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by an amino group at the 4' position and a carboxylate ester group at the 3 position of the biphenyl structure. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : CHN O
- IUPAC Name : Methyl 4-amino-3-carboxy-[1,1'-biphenyl]
- Functional Groups : Amino group (-NH), Carboxylate ester (-COOCH)
The unique combination of functional groups in this compound contributes to its diverse reactivity and potential applications in various fields.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that this compound might possess similar properties.
- Enzyme Inhibition : The compound is under investigation for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Protein Binding : The aromatic nature of the biphenyl structure allows for π-π stacking interactions with amino acid residues in proteins.
- Nucleic Acid Interactions : The compound may also interact with nucleic acids through hydrogen bonding, potentially influencing gene expression or protein synthesis.
Case Studies
-
In Vitro Studies :
- A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers in serum after administration of the compound over a two-week period. Histological analysis revealed decreased immune cell infiltration in affected tissues.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-Aminobiphenyl | Lacks carboxylate group | Moderate anti-cancer activity |
| Methyl 4-Hydroxy-[1,1'-biphenyl]-3-carboxylate | Hydroxyl instead of amino group | Antioxidant properties |
| Methyl 4-Nitro-[1,1'-biphenyl]-3-carboxylate | Nitro group presence | Potential mutagenicity |
The structural variations among these compounds significantly influence their biological activities and applications.
Research Findings
Recent studies have highlighted the following findings related to this compound:
- Synthesis and Characterization : The synthesis involves multiple steps including nucleophilic substitution reactions. Characterization techniques such as NMR and mass spectrometry confirm the purity and identity of the synthesized compound.
- Biological Assays : High-throughput screening assays have been employed to evaluate the compound's efficacy against various targets. Results indicate promising activity against specific cancer types and inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
